炔丙基-PEG8-胺

描述

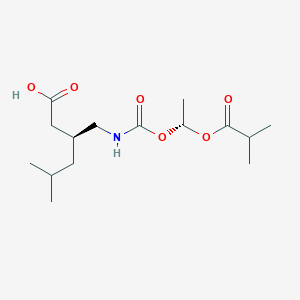

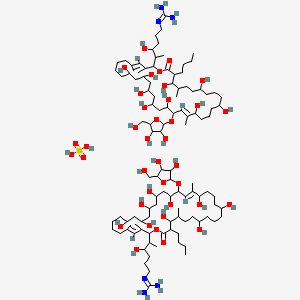

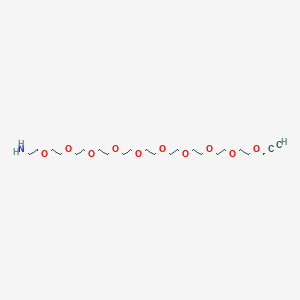

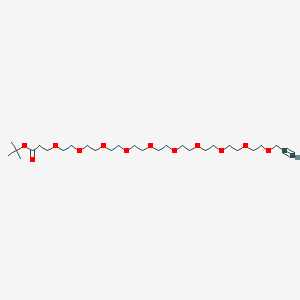

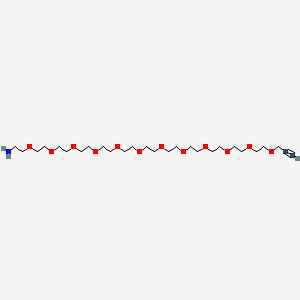

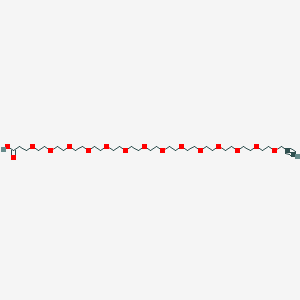

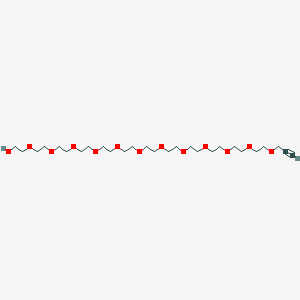

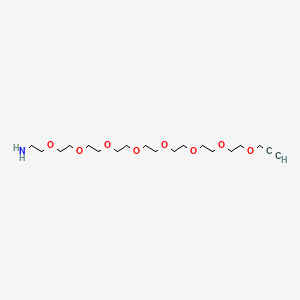

Propargyl-PEG8-amine is a heterobifunctional reagent consisting of a propargyl group and an amine group . The amine group can form amide bonds with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The propargyl group can form triazole linkage with azides in copper catalyzed Click Chemistry reactions .

Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-amine is C19H37NO8 . Its exact mass is 407.25 and its molecular weight is 407.500 .Chemical Reactions Analysis

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry .Physical And Chemical Properties Analysis

Propargyl-PEG8-amine is soluble in water, DMSO, DCM, DMF . Its molecular formula is C19H37NO8 and its molecular weight is 407.5 .科学研究应用

Preparation of Propargyl Amines

Propargyl-PEG8-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, and alkynes . This method has significant features such as high efficiency, mild conditions, environmental compatibility, and applicability to a wide range of substrates .

Catalyst for C-N Bond Formation

A novel magnetically reusable manganese nanocatalyst has been developed for C-N bond formation, which uses Propargyl-PEG8-amine in its synthesis . This catalyst has shown to be very efficient for the preparation of various derivatives of propargyl amines .

Pharmaceutical Applications

Propargylamine derivatives have many pharmaceutical properties. For example, pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor used for treating type 1 diabetes and cardiovascular complications associated with it . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .

Neurodegenerative Disorders Treatment

Propargylamine derivatives such as rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Rasagiline prevents apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes .

Anti-Alzheimer’s Disease Activities

Rasagiline hybrid molecules, which contain a propargyl moiety, have shown anti-Alzheimer’s disease activities .

Organic Precursors

Propargyl groups are important for the direct introduction into heterocyclic rings to access important and novel organic precursors .

作用机制

Target of Action

Propargyl-PEG8-amine is a PEG derivative containing a propargyl group and an amine group . The primary targets of Propargyl-PEG8-amine are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as key intermediates in the formation of stable amide bonds .

Mode of Action

The amine group in Propargyl-PEG8-amine readily reacts with its targets (carboxylic acids, activated NHS esters, and carbonyls) under coupling conditions to form stable amide bonds . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety, and its introduction into small-molecule building blocks can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Result of Action

The result of Propargyl-PEG8-amine’s action is the formation of stable amide bonds and triazole linkages . These linkages can be used to connect different molecular fragments, thereby constructing complex and ordered molecular structures . This ability to couple different molecular fragments makes Propargyl-PEG8-amine a highly efficient coupling agent .

Action Environment

The action of Propargyl-PEG8-amine can be influenced by various environmental factors. For instance, the solvent-free synthesis of propargylamines has been highlighted as a green approach, which is very relevant in today’s context . Furthermore, the stability of Propargyl-PEG8-amine could potentially be influenced by factors such as temperature, pH, and the presence of other reactive species in the environment.

安全和危害

未来方向

From the perspective of green and sustainable chemistry, the scientific community should focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions .

属性

IUPAC Name |

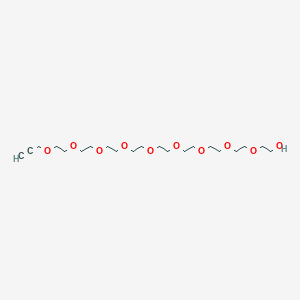

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG8-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。